2-(4-甲氧基-苯基)-异吲哚-1,3-二酮

描述

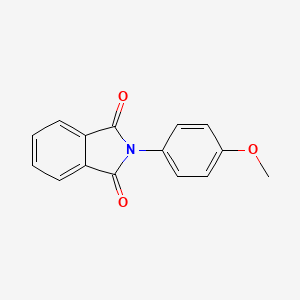

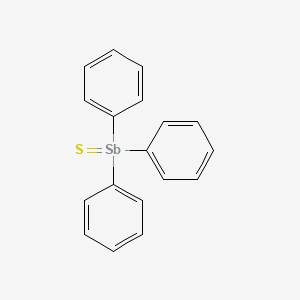

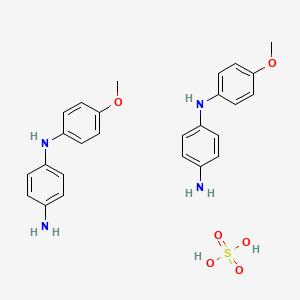

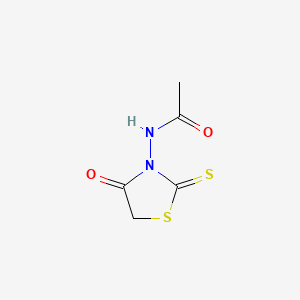

2-(4-Methoxy-phenyl)-isoindole-1,3-dione, also known as dihydro-4-methoxy-isoindole-1,3-dione, is a heterocyclic compound containing two fused rings, an isoindole and a phenyl ring. It is a colorless crystalline solid that is soluble in water and other organic solvents. This compound has been studied for its various properties, such as its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学研究应用

抗精神病潜力

Czopek 等人(2020 年)的一项研究调查了一系列衍生自 4-甲氧基-1H-异吲哚-1,3(2H)-二酮的化合物,作为磷酸二酯酶 10A 和血清素受体的潜在配体。研究了这些化合物的潜在抗精神病特性,在精神分裂症的行为模型中显示出前景。

抗炎特性

Abdou 等人(2012 年)探索了邻苯二甲酰亚胺衍生物(包括 2-甲氧基异吲哚啉-1,3-二酮)的抗炎活性。这项工作首次证明了这些化合物具有抗炎活性。

光电应用

Mane 等人(2019 年)合成了具有潜在光电应用的新型 2-(4-(吖啶-9-基氨基)苯基)异吲哚啉-1,3-二酮衍生物。这些衍生物表现出很高的热稳定性,并作为荧光化合物具有有前景的特性。

黄嘌呤氧化酶抑制

Gunduğdu 等人(2020 年)的一项研究重点是合成异吲哚-1,3-二酮(邻苯二甲酰亚胺)衍生物及其对黄嘌呤氧化酶的抑制活性,黄嘌呤氧化酶与痛风和其他疾病有关。研究表明,N-苯基异吲哚-1,3-二酮衍生物显示出更好的黄嘌呤氧化酶抑制活性。

乙酰胆碱酯酶抑制

Andrade-Jorge 等人(2018 年)评估了 2-(2-(3,4-二甲氧基苯基)乙基)异吲哚啉-1,3-二酮作为乙酰胆碱酯酶的抑制剂,乙酰胆碱酯酶是阿尔茨海默病的关键酶。该化合物显示出良好的竞争性抑制和非常低的急性毒性。

分子结构分析

类似于 Duru 等人(2018 年)和 Akshaya 等人(2016 年)的研究重点是异吲哚-1,3-二酮衍生物的分子结构和表征。这些研究涉及晶体学分析和光谱方法,有助于更深入地了解这些化合物的分子特性。

合成和表征

一些研究致力于异吲哚-1,3-二酮衍生物的合成和表征。例如,Tan 等人(2016 年)开发了一种新的合成六氢-1H-异吲哚-1,3(2H)-二酮衍生物的方法。类似地,Worlikar 和 Larock(2008 年)提出了一种钯催化的合成 2-取代异吲哚-1,3-二酮的方法。

除草剂活性

Li 等人(2005 年)的研究考察了两种异构六氢异吲哚-1,3-二酮化合物的分子结构,揭示了它们在除草剂效力上的显著差异。

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This interaction with the cell membrane could lead to changes in the cell’s function and potentially lead to cell death.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A study on a structurally similar compound, n-{4-[2-(4-methoxyphenyl)-1h-benzimidazole-1-sulfonyl] phenyl} acetamide, showed that it significantly reduced diarrhea score, mitigated weight loss, increased feed intake and survival rate in a dose-dependent manner .

Result of Action

It is suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This could potentially lead to cell death.

属性

IUPAC Name |

2-(4-methoxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETLVSOYHDFNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290693 | |

| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806169 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Methoxy-phenyl)-isoindole-1,3-dione | |

CAS RN |

2142-04-3 | |

| Record name | 2142-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphth[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B1606241.png)

![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)